molecular formula C18H23N3O4 B2771205 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]imidazolidin-2-one CAS No. 1327247-88-0

1-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]imidazolidin-2-one

Cat. No.: B2771205
CAS No.: 1327247-88-0
M. Wt: 345.399
InChI Key: OZTMKCYCLBWXES-UHFFFAOYSA-N
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Description

The compound “1-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]imidazolidin-2-one” is a heterocyclic molecule featuring three distinct structural motifs:

  • Imidazolidin-2-one core: A saturated five-membered ring with two nitrogen atoms, which may serve as a pharmacophore for hydrogen bonding or enzymatic interactions .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-13-4-6-19(7-5-13)17(22)11-20-8-9-21(18(20)23)14-2-3-15-16(10-14)25-12-24-15/h2-3,10,13H,4-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTMKCYCLBWXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]imidazolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative, which undergoes a series of reactions including alkylation, cyclization, and condensation to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]imidazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]imidazolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Compound 1 :

  • Name: 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone)
  • CAS : 57413-43-1
  • Key Features: Shares the 1,3-benzodioxolyl group but replaces the imidazolidinone core with a β-keto-ethylamino side chain.

Compound 2 :

  • Name: 1-(2H-1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one (N-Ethylnorpentylone)
  • CAS : 952016-47-6
  • Key Features: Extends the alkyl chain length (pentanone vs. butanone in Eutylone), increasing lipophilicity.
  • Implications : Longer chains may enhance blood-brain barrier penetration but reduce metabolic stability .
Compound Core Structure Substituents CAS Number Evidence Source
Target Compound Imidazolidin-2-one 1,3-Benzodioxolyl, 4-methylpiperidinyl N/A N/A
Eutylone β-Ketoethylamine 1,3-Benzodioxolyl 57413-43-1
N-Ethylnorpentylone β-Ketoethylamine 1,3-Benzodioxolyl, pentanone 952016-47-6

Analogues with Imidazolidinone/Benzimidazolone Cores

Compound 3 :

  • Name : 1-[2-[4-(1-(4-Fluorophenyl)-5-(2-methyl-tetrazol-5-yl)-1H-indol-3-yl)piperidin-1-yl]ethyl]imidazolidin-2-one
  • Key Features : Retains the imidazolidin-2-one core but substitutes the benzodioxolyl group with a fluorophenyl-indol-tetrazolyl system.

Compound 4 :

  • Name : 1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one
  • CAS: Not provided
  • Key Features: Replaces the imidazolidinone with a benzoimidazolone core and adds a chlorine substituent.
  • Implications : The chlorinated aromatic system may increase halogen bonding interactions, while the benzyl-piperidine side chain enhances steric hindrance .
Compound Core Structure Aromatic System Substituents Evidence Source
Target Compound Imidazolidin-2-one 1,3-Benzodioxolyl 4-Methylpiperidinyl N/A
Compound 3 Imidazolidin-2-one 4-Fluorophenyl-indol-tetrazolyl Piperidinyl
Compound 4 Benzoimidazol-2-one Chlorobenzene Benzylpiperidinyl

Piperidine/Piperazine-Based Analogues

Compound 5 :

  • Name: (4-Ethylpiperazin-1-yl)-(2-{4-[1-methyl-2-(4-trifluoromethylphenylamino)-1H-benzimidazol-5-yloxy]pyridin-2-yl}-3H-imidazol-4-yl)methanone
  • Key Features : Substitutes the 4-methylpiperidinyl group with a 4-ethylpiperazine moiety.
  • Implications : The piperazine ring’s basic nitrogen may improve solubility, while the trifluoromethyl group enhances bioavailability .

Compound 6 :

  • Name : 1-(1′-(2-Methylbenzyl)-1,4′-bipiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
  • CAS : 634616-95-8
  • Key Features : Bipiperidinyl structure increases molecular rigidity compared to the target compound’s single piperidine ring.
  • Implications : Rigidity may reduce conformational entropy, enhancing binding affinity at the cost of synthetic complexity .
Compound Heterocyclic Core Piperidine Substituent Additional Features Evidence Source
Target Compound Imidazolidin-2-one 4-Methylpiperidinyl Ketone-functionalized ethyl N/A
Compound 5 Imidazole 4-Ethylpiperazinyl Trifluoromethylphenyl
Compound 6 Benzoimidazol-2-one Bipiperidinyl 2-Methylbenzyl

Research Findings and Implications

  • Structural Flexibility vs. Stability: The target compound’s imidazolidinone core and benzodioxolyl group balance hydrogen-bonding capacity and metabolic stability, whereas β-ketoethylamine analogues (e.g., Eutylone) prioritize lipophilicity .
  • Substituent Effects : Piperidine derivatives with bulkier substituents (e.g., bipiperidinyl in Compound 6) may enhance target affinity but complicate synthesis .
  • Electron-Withdrawing Groups : Halogenation (e.g., chlorine in Compound 4) or fluorination (e.g., Compound 3) can modulate electronic properties and receptor interactions .

Biological Activity

The compound 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]imidazolidin-2-one is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes:

  • A benzodioxole moiety , which is known for its diverse biological properties.
  • An imidazolidinone ring , contributing to its stability and reactivity.
  • A 4-methylpiperidine substituent , which may enhance its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The imidazolidinone structure is known to interact with various enzymes, potentially inhibiting their activity. This can lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.
  • Modulation of Receptor Activity : The presence of the benzodioxole moiety suggests potential interactions with neurotransmitter receptors, which could influence mood and cognitive functions.
  • Antioxidant Properties : Compounds containing benzodioxole structures often exhibit antioxidant activity, which can protect cells from oxidative stress.

Biological Activities

Research has indicated several promising biological activities for this compound:

Antitumor Activity

Studies have shown that related compounds exhibit significant antitumor effects by inducing apoptosis in cancer cells. For example, derivatives of benzodioxole have been linked to the inhibition of tumor growth in various cancer models (Park et al., 1977) . The specific imidazolidinone structure may enhance this effect through targeted delivery mechanisms.

Neuroprotective Effects

The compound's ability to inhibit neurodegenerative processes has been explored. It has been suggested that it may protect neuronal cells from damage induced by oxidative stress, thereby offering potential therapeutic benefits for conditions like Alzheimer's disease .

Antimicrobial Properties

Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains. This aspect is particularly relevant given the increasing resistance to conventional antibiotics.

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor properties of related imidazole derivatives. They found that compounds with similar structural features effectively inhibited tumor cell proliferation and induced apoptosis in vitro. This supports the hypothesis that our compound may share similar mechanisms .

Case Study 2: Neuroprotection

A recent investigation into the neuroprotective effects of benzodioxole derivatives highlighted their potential in protecting against excitotoxicity in neuronal cultures. The study reported a significant reduction in cell death when treated with these compounds, suggesting a protective role against neurodegeneration .

Data Summary Table

Biological ActivityMechanismReferences
AntitumorInduces apoptosisPark et al., 1977
NeuroprotectiveReduces oxidative stressXu et al., 2010
AntimicrobialInhibits bacterial growthAndreani et al., 2005

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]imidazolidin-2-one, and how are intermediates validated?

  • Methodology : A multi-step synthesis is typically employed, involving:

Condensation reactions : Formation of the benzodioxol-5-yl moiety via acid-catalyzed cyclization (e.g., α-ketoglutaric acid with HCl, as in ).

Amide coupling : Reaction of intermediates with hydrazine hydrate to generate hydrazide derivatives ().

Piperidine incorporation : Use of 4-methylpiperidine derivatives in nucleophilic substitution or coupling reactions (e.g., alkylation or amidation; analogous to ).

  • Validation : Intermediates are characterized via IR (amide C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (e.g., benzodioxol protons at δ 6.7–7.1 ppm, piperidine methyl at δ 1.2–1.4 ppm), and mass spectrometry (e.g., molecular ion matching calculated MW ± 0.5 Da).

Q. How is structural confirmation of this compound achieved, and what analytical techniques are prioritized?

  • Techniques :

  • Single-crystal X-ray diffraction for absolute configuration determination (e.g., as in ).
  • NMR spectroscopy (¹H/¹³C/DEPT-135) to resolve imidazolidinone ring protons (δ 3.5–4.5 ppm) and benzodioxol carbons (δ 100–150 ppm).
  • High-resolution mass spectrometry (HRMS) for exact mass verification (e.g., ESI+ mode, resolving power >30,000).

Q. Does this compound comply with drug-likeness criteria (e.g., Lipinski’s rules), and what exceptions exist?

  • Analysis :

  • Molecular weight : Likely ~400–450 g/mol (benzodioxol + piperidine contributes ~200–250 g/mol; imidazolidinone ~100 g/mol), potentially exceeding Lipinski’s threshold (500 Da).
  • Hydrogen bonding : Benzodioxol (O atoms) and imidazolidinone (NH) may increase H-bond acceptors/donors, risking non-compliance (e.g., notes exceptions for similar compounds).
  • LogP : Predicted to be >5 due to aromatic and piperidine groups, suggesting poor solubility (use SwissADME or Molinspiration for in silico validation).

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

  • Approach :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) for amide coupling; switch to ethanol/water for eco-friendly workup ().
  • Catalyst screening : Test Pd/C or CuI for coupling steps (analogous to ).
  • Process control : Use DoE (Design of Experiments) to optimize temperature (60–100°C), stoichiometry (1:1.2 molar ratio), and reaction time (12–24 hr).

Q. What computational strategies predict the compound’s bioactivity and binding modes?

  • Methods :

  • Molecular docking : Use AutoDock Vina or Glide to simulate interactions with CNS targets (e.g., serotonin receptors, due to benzodioxol’s structural similarity to neurotransmitters).
  • MD simulations : Analyze stability of ligand-target complexes (GROMACS, 50–100 ns runs).
  • QSAR modeling : Train models on imidazolidinone derivatives with known IC₅₀ values (e.g., antiproliferative data from ).

Q. How can structural contradictions (e.g., tautomerism in imidazolidinone) be resolved experimentally?

  • Solutions :

  • Variable-temperature NMR : Monitor proton shifts (e.g., NH protons at δ 8–10 ppm) to detect tautomeric equilibria.
  • X-ray crystallography : Resolve bond lengths (C=O vs. C-N) to confirm dominant tautomer (as in ).
  • IR spectroscopy : Compare carbonyl stretches (imidazolidinone C=O at ~1700 cm⁻¹ vs. amide C=O at ~1650 cm⁻¹).

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

  • SAR Design :

  • Piperidine substitution : Replace 4-methyl with bulkier groups (e.g., 4-ethyl, 4-cyclopentyl) to probe steric effects on target binding (analogous to ).
  • Benzodioxol modification : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance metabolic stability ( ).
  • Biological assays : Test derivatives for kinase inhibition (e.g., CDK2, EGFR) and antimicrobial activity (MIC against S. aureus and E. coli; see ).

Q. What challenges arise in in vivo pharmacokinetic studies, and how are they addressed?

  • Challenges :

  • Low solubility : Use nanoformulations (liposomes, cyclodextrin complexes) to improve bioavailability.
  • Metabolic instability : Identify major metabolites via LC-MS/MS (e.g., hydroxylation of benzodioxol or piperidine).
  • Toxicity screening : Conduct AMES tests for mutagenicity and hERG binding assays to assess cardiac risk.

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